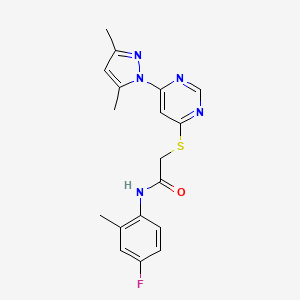![molecular formula C21H17N3OS2 B2804322 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 364625-70-7](/img/structure/B2804322.png)
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives have been reported to interact with various cellular targets, leading to a range of biological effects . The compound’s mode of action would depend on its specific target(s) and the nature of its interaction with these targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in various solvents can affect its distribution and bioavailability . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through cyclization reactions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability. The choice of solvents and reagents is crucial to ensure environmental compliance and safety.
化学反応の分析
Types of Reactions
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-13-19(27-21(22-13)16-6-4-3-5-7-16)20(25)24-17-10-8-15(9-11-17)18-12-26-14(2)23-18/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUKRLUGLXGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)
![2-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B2804248.png)
![4-[3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2804249.png)
![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)
![N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804253.png)



![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2804260.png)
![2-Chloro-1-[4-(3-ethyloxetan-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2804261.png)
